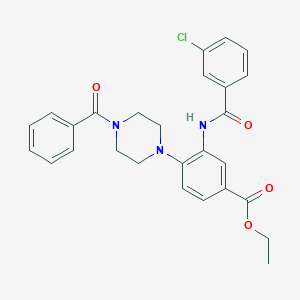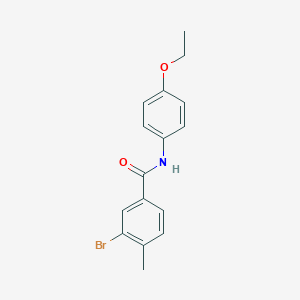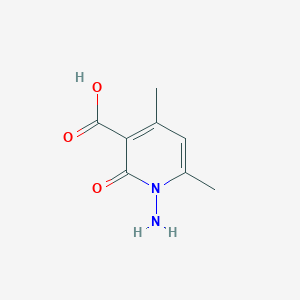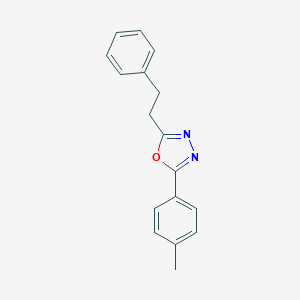
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a piperazine ring, a benzoyl group, and a chlorobenzamide moiety. Compounds of this nature are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Chlorobenzamide Intermediate: This involves the reaction of 3-chlorobenzoic acid with an appropriate amine to form 3-chlorobenzamide.
Coupling Reaction: The final step involves the coupling of the benzoylpiperazine intermediate with the chlorobenzamide intermediate in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE depends on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE: Similar structure with a fluorine atom instead of chlorine.
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorobenzamide moiety in ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Properties
Molecular Formula |
C27H26ClN3O4 |
|---|---|
Molecular Weight |
492g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H26ClN3O4/c1-2-35-27(34)21-11-12-24(23(18-21)29-25(32)20-9-6-10-22(28)17-20)30-13-15-31(16-14-30)26(33)19-7-4-3-5-8-19/h3-12,17-18H,2,13-16H2,1H3,(H,29,32) |
InChI Key |
JRMWXLGSFYJSNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B505693.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}propanamide](/img/structure/B505695.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B505697.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide](/img/structure/B505698.png)
![2-(2-bromo-4-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B505701.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B505702.png)
![2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B505704.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B505706.png)
![2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)

![2-[(4-tert-butylphenoxy)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B505710.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B505713.png)

